molecular formula C17H22O2 B12367220 Falcarinolone CAS No. 18089-23-1

Falcarinolone

Cat. No.: B12367220
CAS No.: 18089-23-1
M. Wt: 258.35 g/mol
InChI Key: STNWZOBISHHDCD-UVTDQMKNSA-N
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Description

Falcarinolone is a naturally occurring compound belonging to the class of organic compounds known as fatty alcohols. It is a polyacetylene, characterized by the presence of multiple carbon-carbon triple bonds. This compound is found in various plants, including carrots and ginseng, and is known for its bioactive properties, including anti-inflammatory and anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Falcarinolone can be synthesized through a series of reactions starting from oleic acid. The process involves desaturation, acetylenation, and hydroxylation steps. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources such as carrots and ginseng. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Falcarinolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted alcohols .

Scientific Research Applications

Falcarinolone has a wide range of scientific research applications:

Mechanism of Action

Falcarinolone exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Falcarinolone is structurally related to other polyacetylenes such as falcarinol and falcarindiol. These compounds share similar bioactive properties but differ in their specific chemical structures and functional groups. This compound is unique due to its specific hydroxylation pattern, which contributes to its distinct bioactivity .

List of Similar Compounds

This compound stands out due to its unique combination of triple bonds and hydroxyl groups, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

18089-23-1

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

(9Z)-8-hydroxyheptadeca-1,9-dien-4,6-diyn-3-one

InChI

InChI=1S/C17H22O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,17,19H,2-3,5-9H2,1H3/b14-10-

InChI Key

STNWZOBISHHDCD-UVTDQMKNSA-N

Isomeric SMILES

CCCCCCC/C=C\C(C#CC#CC(=O)C=C)O

Canonical SMILES

CCCCCCCC=CC(C#CC#CC(=O)C=C)O

Origin of Product

United States

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